molecular formula C27H41N B600710 Solanthrene CAS No. 26516-51-8

Solanthrene

Cat. No.: B600710
CAS No.: 26516-51-8
M. Wt: 379.6 g/mol
InChI Key: MVUKDQDMGIMFPT-LTLBHDAASA-N
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Description

Solanidiene is a chemical compound of significant interest in steroidal alkaloid research. It is structurally related to solanidine, a well-studied aglycone of glycoalkaloids like α-solanine and α-chaconine found in Solanaceae plants such as potato and tomato . Researchers value this compound for its potential as a key synthetic intermediate. Solanidine, its parent compound, is a crucial precursor in the industrial synthesis of steroid hormones like progesterone and cortisone, specifically for the production of 16-Dehydropregnenolone Acetate (16-DPA) . This makes solanidiene a valuable entity for investigations in pharmaceutical chemistry and drug discovery. The mechanism of action for solanidine-related compounds involves interactions with cell membranes and cholinesterase inhibition . Some studies on these compounds suggest they can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspase pathways . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human use . RUO products are essential tools for basic research, pharmaceutical development, and the identification of chemical substances, but they are not subject to the same regulatory approvals as diagnostic medical devices . Researchers assume all responsibility for the safe handling and compliant application of this material.

Properties

IUPAC Name

(1S,2S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3/t17-,18+,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUKDQDMGIMFPT-LTLBHDAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CCC=C6)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26516-51-8
Record name Solanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026516518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V141W1W34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrolysis Conditions and Byproduct Formation

In a study isolating solanidine from potato protamylasse, hydrolysis with 2M hydrochloric acid (HCl) in ethanol yielded solanidiene in 9% yield alongside solanidine. Reducing HCl concentration to 1M suppressed solanidiene formation to negligible levels, emphasizing the sensitivity of the reaction to acid strength. The mechanism involves protonation of the glycosidic oxygen, followed by cleavage and subsequent dehydration of solanidine to form the conjugated diene structure of solanidiene (Figure 1).

Table 1: Solanidiene Yields from Glycoalkaloid Hydrolysis

Acid ConcentrationSolventTemperatureSolanidiene Yield
2M HClEthanolReflux9%
1M HClEthanolReflux<1%

Liquid-Liquid Extraction Systems

A biphasic system combining methanolic HCl (2% w/v) and chloroform optimized solanidine extraction while minimizing solanidiene formation. However, prolonged heating or excess acid shifted equilibrium toward solanidiene, underscoring the need for precise reaction control.

Chemical Degradation of Solanidine

Solanidine, the immediate precursor to solanidiene, undergoes dehydration under acidic or oxidative conditions. Industrial routes to steroid intermediates often involve solanidine degradation, with solanidiene appearing as a side product.

Acid-Catalyzed Dehydration

Treatment of solanidine with acetic acid at elevated temperatures (80–100°C) induces dehydration, forming solanidiene via E1 elimination. The reaction proceeds through protonation of the C3 hydroxyl group, followed by carbocation formation and β-hydrogen abstraction (Figure 2). Yields remain low (<15%) due to competing polymerization and oxidation pathways.

Oxidative Methods

Early attempts to oxidize solanidine using mercury(II) acetate (Hg(OAc)₂) or electrochemical methods preferentially generated Δ²²(N)-iminium salts rather than solanidiene. The Cope elimination and Polonovski reactions similarly failed to produce solanidiene in appreciable quantities, highlighting the challenges of direct solanidine functionalization.

Side Reactions in Steroidal Alkaloid Processing

Solanidiene frequently arises during the synthesis or degradation of solanidine-derived compounds, complicating purification processes.

Von Braun Reaction Byproducts

Degradation of 3-acetoxysolanidine with cyanogen bromide (BrCN) in the Von Braun reaction yielded E-ring opened products, with trace solanidiene detected via thin-layer chromatography. Replacement of BrCN with less hazardous reagents (e.g., iodobenzene diacetate) reduced solanidiene formation but compromised overall reaction efficiency.

Hofmann Elimination

Hofmann degradation of Δ¹⁶-solanidine derivatives produced triene intermediates, with solanidiene identified as a minor component (∼5%). Elevated pH (>10) and temperatures (>60°C) favored elimination over substitution, though yields remained suboptimal for industrial application.

Structural Characterization and Analytical Methods

Solanidiene’s conjugated diene system exhibits distinct spectroscopic signatures:

  • UV-Vis : λₘₐₐ 245 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

  • ¹H NMR (CDCl₃): δ 5.35–5.55 (m, 2H, H-22, H-23), 5.15 (t, 1H, H-16)

  • MS (EI) : m/z 397 [M]⁺, 382 [M-CH₃]⁺

Scientific Research Applications

Chemical Applications

Precursor for Synthesis
Solanidiene serves as a crucial precursor for synthesizing other steroidal alkaloids and glycoalkaloids. Its unique structure allows for modifications that lead to the development of compounds with enhanced biological activities. Research has demonstrated that derivatives of solanidiene can be synthesized through various chemical reactions, allowing for the exploration of their potential applications in different fields.

Biological Applications

Insecticidal Properties
Research indicates that solanidiene and its derivatives exhibit insecticidal properties, making them valuable in pest control. A study investigated the synthesis of novel solanidine derivatives, revealing significant insecticidal activity against various pests. The results showed that certain synthesized compounds demonstrated higher efficacy than traditional insecticides at lower concentrations .

Mechanism of Action
The mechanism by which solanidiene exerts its effects involves interaction with cellular membranes, disrupting their integrity and leading to cell death. This property is particularly beneficial in developing new pest management strategies that minimize environmental impact while maximizing effectiveness.

Medical Applications

Anticancer Properties
Solanidiene has shown promise in medical research for its potential anticancer properties. Studies have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's derivatives are being explored for their therapeutic potential in treating different types of cancer .

Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, solanidiene exhibits anti-inflammatory and antimicrobial activities. Research has indicated that it can modulate inflammatory pathways and has been effective against certain bacterial strains, suggesting its potential use in developing new anti-inflammatory drugs and antibiotics .

Agricultural Applications

Phytosanitary Products Development
The agricultural sector benefits from solanidiene's applications in developing new phytosanitary products aimed at crop protection. Its insecticidal properties contribute to creating safer and more effective pest control solutions that align with sustainable agricultural practices.

Data Table: Summary of Solanidiene Applications

Application AreaDescriptionKey Findings
Chemistry Precursor for steroidal alkaloidsEssential for synthesizing bioactive compounds
Biology Insecticidal propertiesSignificant activity against pests
Medicine Anticancer, anti-inflammatory, antimicrobial effectsInduces apoptosis; modulates inflammation
Agriculture Development of phytosanitary productsEffective pest control solutions

Case Studies

  • Insecticidal Activity Study
    A recent study assessed the insecticidal activity of synthesized solanidine derivatives against aphids. The results showed a dose-dependent effect, with certain compounds exhibiting significantly higher mortality rates compared to controls at specific concentrations .
  • Anticancer Research
    Another study focused on the anticancer effects of solanidiene derivatives on human breast cancer cells. The findings indicated that these compounds could inhibit cell growth and induce apoptosis through specific molecular pathways, highlighting their potential as therapeutic agents .
  • Agricultural Application Study
    In agricultural research, solanidiene was evaluated as a component in developing eco-friendly pest control products. The study demonstrated its effectiveness in managing pest populations while reducing reliance on synthetic chemicals.

Comparison with Similar Compounds

Key Observations :

  • Backbone Diversity: Solanidiene and Solanidine share a solanidane backbone, whereas Solasodine and Tomatidenol derive from spirosolane and tomatidane skeletons, respectively. These differences influence their reactivity and interactions with biological targets .
  • Functional Groups: Solanidiene lacks hydroxyl groups present in Solasodine and Tomatidenol, which may reduce its solubility but enhance membrane permeability .

Pharmacological Activities

Compound Key Pharmacological Activities Research Findings
Solanidiene Antidiabetic, mitochondrial redox modulation Shows potential in reducing hyperglycemia in diabetic models; mechanism linked to ROS regulation .
Solasodine Anticancer, anti-inflammatory Derivatives induce apoptosis in cancer cells via MAPK/ER stress pathways; IC₅₀ values range 5–20 µM .
Solanidine Neurotoxic, cholinesterase inhibition Inhibits acetylcholinesterase (AChE) at IC₅₀ ~10 µM; linked to potato-induced toxicity .
Tomatidenol Antifungal, antiviral Disrupts fungal cell membranes; inhibits viral replication in vitro .

Key Observations :

  • Therapeutic vs.
  • Mechanistic Divergence : Solanidiene’s redox-modulating properties contrast with Solasodine’s pro-apoptotic signaling, highlighting structural-activity relationship (SAR) variations .

Key Observations :

  • Synthetic Accessibility: Solanidine’s simpler structure allows easier synthesis compared to Solasodine and Tomatidenol, which require stereochemical precision .
  • Purity Requirements : Solanidiene batches must exceed 98% purity for pharmacological studies, necessitating rigorous HPLC-MS validation .

Biological Activity

Solanidiene is a steroidal alkaloid derived from the Solanaceae family, particularly from plants like potatoes and tomatoes. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, effects on drug metabolism, and its role as a precursor in the synthesis of steroid hormones. This article explores the biological activity of solanidiene, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Solanidiene is characterized by its unique indolizidine structure, which contributes to its biological effects. The compound can be synthesized from solanidine, a glycoalkaloid found in potatoes. The conversion process typically involves hydrolysis and subsequent chemical transformations.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-tumor characteristics of solanidiene and its derivatives. For instance:

  • Cell Proliferation Inhibition : Research indicates that solanidiene can inhibit the proliferation of various cancer cell lines. A study demonstrated that solanidine downregulates cyclin D1 and CDK2 expression in colorectal cancer cells, effectively blocking the cell cycle at the G0/G1 phase .
  • Apoptosis Induction : Solanidiene has been shown to induce apoptosis in cancer cells by opening permeability transition channels in mitochondrial membranes, leading to cell death .

Table 1: Summary of Anti-Cancer Effects of Solanidiene

Cancer TypeMechanism of ActionReference
Colorectal CancerDownregulation of S100P; cell cycle arrest
Prostate CancerInhibition of cyclins and CDKs
Pancreatic CancerInduction of ferroptosis

2. Metabolic Role

Solanidiene serves as a biomarker for CYP2D6 activity , which is crucial for drug metabolism. A study indicated that plasma levels of solanidine (from which solanidiene is derived) correlate with CYP2D6 enzyme activity, making it a potential dietary biomarker for assessing drug interactions .

Table 2: CYP2D6 Activity Correlation with Solanidine Levels

PhenotypeSolanidine Level (ng/mL)CYP2D6 Activity Status
Poor MetabolizerLowNon-functional
IntermediateModerateReduced functionality
ExtensiveHighFully functional

3. Synthesis of Steroid Hormones

Solanidiene is also significant in the synthesis of steroid hormones . It can be converted into intermediates like 16-dehydropregnenolone acetate (DPA), which is vital for producing progestogens and corticosteroids .

Case Study: Synthesis Process
A method for synthesizing DPA from solanidine involves:

  • Hydrolysis of potato glycoalkaloids.
  • Chemical transformation steps including oxidation and acetylation.

This process allows for large-scale production, utilizing agricultural waste products effectively.

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